SP 111

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

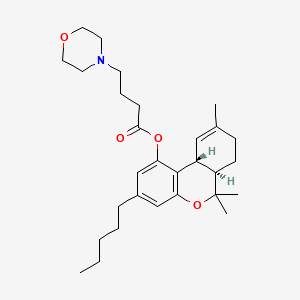

SP 111, also known as this compound, is a useful research compound. Its molecular formula is C29H43NO4 and its molecular weight is 469.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Applications

SP-111 has been studied for its potential therapeutic effects. As a water-soluble prodrug, it may offer advantages in drug delivery systems, particularly for patients requiring cannabinoid-based therapies.

Key Findings:

- SP-111 has shown potential in modulating neuronal activity, specifically in antagonizing certain neurotransmitters in the rat hippocampus, which could have implications for neurological disorders .

- Its unique pharmacokinetics may allow for better absorption and distribution in the body compared to non-soluble THC derivatives.

Biotechnology and Research

The compound's properties make it a candidate for various biotechnological applications. Its ability to form soluble esters can be utilized in developing new formulations for drug delivery.

Research Insights:

- SP-111's conversion into THC provides a model for studying cannabinoid metabolism and its effects on human physiology .

- The compound's interactions with biological systems can help elucidate the role of cannabinoids in pain management and other therapeutic areas.

Cosmetic Industry

SP-111 may also find applications in cosmetic formulations due to its solubility and potential skin benefits associated with cannabinoids.

Potential Uses:

- Incorporation into topical formulations aimed at reducing inflammation or promoting skin health.

- Use in cosmetic products that leverage the anti-inflammatory properties of cannabinoids.

Environmental Remediation

While not extensively documented, there are indications that soluble esters like SP-111 could be explored for environmental applications, particularly in soil and groundwater remediation strategies.

Case Studies:

- Research on similar compounds suggests that water-soluble derivatives can enhance the biodegradation of pollutants in contaminated sites .

Table 1: Comparison of SP-111 with Traditional THC

| Property | SP-111 | Traditional THC |

|---|---|---|

| Solubility | Water-soluble | Lipid-soluble |

| Potency | Lower than THC | Higher |

| Metabolic Conversion | Variable | Predictable |

| Therapeutic Potential | Emerging research | Established |

Table 2: Potential Applications of SP-111

| Application Area | Description | Current Research Status |

|---|---|---|

| Pharmaceuticals | Prodrug for cannabinoid therapy | Ongoing studies |

| Biotechnology | Drug delivery systems | Experimental |

| Cosmetics | Topical formulations | Preliminary research |

| Environmental Remediation | Soil and groundwater treatment | Limited exploration |

Propriétés

Numéro CAS |

55602-38-5 |

|---|---|

Formule moléculaire |

C29H43NO4 |

Poids moléculaire |

469.7 g/mol |

Nom IUPAC |

[(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-yl] 4-morpholin-4-ylbutanoate |

InChI |

InChI=1S/C29H43NO4/c1-5-6-7-9-22-19-25(33-27(31)10-8-13-30-14-16-32-17-15-30)28-23-18-21(2)11-12-24(23)29(3,4)34-26(28)20-22/h18-20,23-24H,5-17H2,1-4H3/t23-,24-/m1/s1 |

Clé InChI |

HAQNKTBQOIAWDB-DNQXCXABSA-N |

SMILES |

CCCCCC1=CC2=C(C3C=C(CCC3C(O2)(C)C)C)C(=C1)OC(=O)CCCN4CCOCC4 |

SMILES isomérique |

CCCCCC1=CC2=C([C@@H]3C=C(CC[C@H]3C(O2)(C)C)C)C(=C1)OC(=O)CCCN4CCOCC4 |

SMILES canonique |

CCCCCC1=CC2=C(C3C=C(CCC3C(O2)(C)C)C)C(=C1)OC(=O)CCCN4CCOCC4 |

Key on ui other cas no. |

55602-38-5 |

Synonymes |

SP 111 SP 111A SP-111 SP-111 hydrobromide SP-111 hydrobromide, (6aR-trans)-isomer SP-111 hydrochloride SP-111 hydrochloride, (6aR-trans)-isome |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.